

Application Notes: Acid Red 35 for Collagen and Muscle Fiber Differentiation

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Compound of Interest

Compound Name: Acid Red 35

Cat. No.: B1266041

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Introduction

Acid Red 35 (C.I. 18065) is a single azo dye traditionally used in the textile industry. Historical histological literature documents its use as a substitute for Crystal Scarlet in the Martius-Scarlet-Blue (MSB) trichrome staining method developed by Lendrum et al. This positions **Acid Red 35** as a viable, though less common, alternative for the differential staining of muscle, cytoplasm, and fibrin from collagen in tissue sections. This document provides detailed application notes and an adapted protocol for researchers, scientists, and drug development professionals interested in utilizing **Acid Red 35** for this purpose.

Principle of Staining

The protocol is based on the principles of trichrome staining, which utilizes a sequence of acidic dyes with different molecular weights to selectively color various tissue components. The general mechanism is as follows:

- **Nuclear Staining:** An acid-resistant nuclear stain, such as Weigert's iron hematoxylin, is first applied to stain cell nuclei blue to black.
- **Cytoplasm and Muscle Staining:** A medium-sized anionic (acid) dye is then applied. In this adapted protocol, **Acid Red 35** serves this role. At an acidic pH, proteins in the cytoplasm and muscle fibers are positively charged and bind to the negatively charged sulfonic acid groups of the dye, staining them red.

- **Differentiation:** A polyacid, typically phosphotungstic acid or phosphomolybdic acid, is used as a differentiating agent.^[1] This large molecule is thought to remove the red dye from the more porous collagen fibers while the dye is retained in the denser muscle and cytoplasm.^[1]
- **Collagen Staining:** Finally, a large molecular weight anionic dye, such as Aniline Blue or Light Green, is applied. This dye can now penetrate and bind to the decolorized collagen fibers, staining them a contrasting blue or green.

The selectivity of this method relies on the differential porosity of the tissue elements, which allows for the sequential replacement of smaller dyes with larger ones in more permeable structures like collagen.^[1]^[2]

Comparative Data of Staining Methods

The following table summarizes the key characteristics of the adapted **Acid Red 35** trichrome method in comparison to standard histological stains for collagen and muscle.

| Feature | Adapted Trichrome (with Acid Red 35) | Masson's Trichrome | Picrosirius Red (PSR) |
|--------------------------------|--|---|--|
| Staining Principle | Sequential staining with acid dyes of different molecular weights. | Sequential staining with acid dyes of different molecular weights. | Anionic dye with sulfonic acid groups aligns with and binds to basic amino acids in collagen, enhancing its natural birefringence. |
| Collagen Color | Blue or Green | Blue or Green | Red (Bright-field); Yellow-Orange (Type I) and Green (Type III) under polarized light. |
| Muscle/Cytoplasm Color | Red | Red | Yellow |
| Erythrocytes Color | Yellow (if Martius Yellow is used) | Red | Yellow |
| Specificity for Collagen | Good; differentiates collagen from muscle and cytoplasm. | Good; differentiates collagen from muscle and cytoplasm. | Very High; considered a standard for collagen-specific detection. |
| Suitability for Quantification | Moderate; good for qualitative assessment. Quantitative analysis of color area is possible but less specific than PSR. | Moderate; suitable for semi-quantitative analysis of fibrosis. | Excellent; widely used for quantitative analysis of collagen area fraction, fiber thickness, and density, especially with polarized light. |
| Key Advantage | Utilizes a historically cited alternative dye. Provides strong red contrast for muscle and cytoplasm. | Well-established, widely used, and provides excellent differentiation and contrast. | High specificity and enables differentiation of collagen types with polarized light microscopy. |

| | | | |
|-------------|---|--|---|
| Limitations | Not a standard, commercially available kit; requires optimization. Less documented than standard methods. | Multi-step procedure requiring careful timing for differentiation. | Staining intensity can be pH-dependent. Requires a polarizing microscope for full analysis. |
|-------------|---|--|---|

Experimental Protocols

This protocol is adapted from the Martius-Scarlet-Blue (MSB) trichrome stain, substituting Crystal Scarlet with **Acid Red 35**.

Disclaimer: This protocol is an adaptation based on historical literature. Optimization of incubation times and solution concentrations may be required for specific tissue types and fixation methods.

I. Required Reagents

- Fixative: Bouin's Fluid or 10% Neutral Buffered Formalin. Tissues fixed in formalin benefit from secondary fixation (mordanting) in Bouin's fluid.
- Weigert's Iron Hematoxylin:
 - Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.
 - Solution B: 4 mL 29% Ferric Chloride (aqueous), 1 mL Hydrochloric Acid (conc.), 95 mL Distilled Water.
 - Working Solution: Mix equal parts of Solution A and B immediately before use.
- Martius Yellow Solution (Optional, for erythrocyte staining):
 - 0.5 g Martius Yellow
 - 2 g Phosphotungstic Acid
 - 100 mL 95% Ethanol

- **Acid Red 35 Solution:**
 - 1 g **Acid Red 35** (C.I. 18065)
 - 100 mL Distilled Water
 - 1 mL Glacial Acetic Acid
- **Phosphotungstic Acid Solution:**
 - 1 g Phosphotungstic Acid
 - 100 mL Distilled Water
- **Aniline Blue Solution (for Collagen):**
 - 2.5 g Aniline Blue
 - 2 mL Glacial Acetic Acid
 - 100 mL Distilled Water
- **1% Acetic Acid Solution:**
 - 1 mL Glacial Acetic Acid
 - 99 mL Distilled Water

II. Staining Procedure (for Paraffin-Embedded Sections)

- **Deparaffinization and Rehydration:**
 - Immerse slides in Xylene (2 changes, 5 minutes each).
 - Transfer through 100% Ethanol (2 changes, 3 minutes each).
 - Transfer through 95% Ethanol (2 changes, 3 minutes each).
 - Rinse in distilled water.

- Mordanting:
 - If the tissue was fixed in formalin, mordant in Bouin's Fluid at 56°C for 1 hour, or overnight at room temperature.
 - Wash in running tap water for 5-10 minutes until the yellow color disappears.
- Nuclear Staining:
 - Stain in freshly prepared Weigert's Iron Hematoxylin working solution for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - "Blue" the sections in Scott's tap water substitute or alkaline water for 1 minute.
 - Rinse in distilled water.
- Erythrocyte and Fibrin Staining (Optional):
 - Rinse slides in 95% ethanol.
 - Stain in Martius Yellow solution for 2-5 minutes.[\[2\]](#)
 - Rinse in distilled water.
- Muscle and Cytoplasm Staining:
 - Stain in 1% **Acid Red 35** solution for 10 minutes.
 - Rinse briefly in distilled water.
- Differentiation:
 - Place slides in 1% Phosphotungstic Acid solution for 5-10 minutes. This step is critical and may require microscopic checking to ensure the red dye is removed from collagen, which should appear colorless or pale pink.
 - Rinse briefly in distilled water.

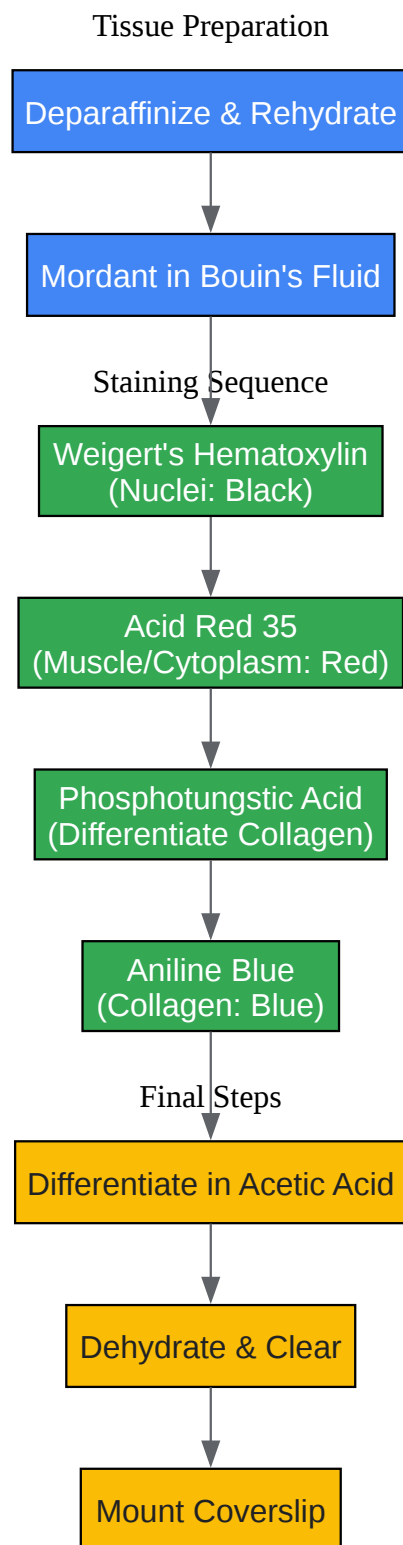
- Collagen Staining:
 - Transfer slides directly into the Aniline Blue solution and stain for 5 minutes.
 - Rinse briefly in distilled water.
- Final Differentiation and Dehydration:
 - Differentiate in 1% Acetic Acid solution for 1-3 minutes to remove excess blue staining.
 - Dehydrate rapidly through 95% Ethanol, followed by two changes of 100% Ethanol.
 - Clear in Xylene (2 changes, 3 minutes each).
 - Mount with a resinous mounting medium.

III. Expected Results

- Nuclei: Blue/Black
- Cytoplasm, Muscle, Keratin: Red
- Collagen: Blue
- Erythrocytes: Yellow (if Martius Yellow is used)
- Fibrin: Red (may appear yellow if young and Martius Yellow is used)

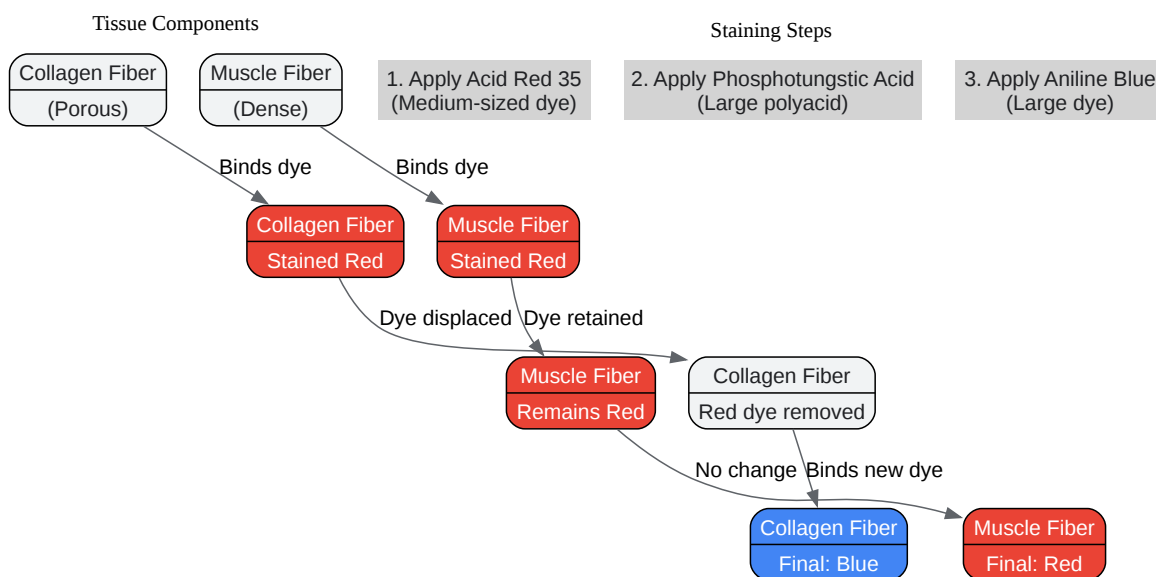
Visualizations

Below are diagrams illustrating the experimental workflow and the theoretical mechanism of the adapted trichrome stain.



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Caption: Experimental workflow for the adapted **Acid Red 35** trichrome stain.



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References

- 1. The M.S.B Method [nsh.org]
- 2. Histological Techniques [histologicaltechniques.com]
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